

Comparative Crystal Structure Guide: 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde

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Compound of Interest

Compound Name: 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde

CAS No.: 1253654-82-8

Cat. No.: B109112

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Executive Summary

8-Nitro-4-oxo-4H-chromene-3-carbaldehyde represents a critical scaffold in medicinal chemistry, particularly for the synthesis of Schiff bases and fused heterocycles with antimicrobial and anticancer activity. Unlike its 6-nitro isomer, the 8-nitro variant introduces unique steric and electronic effects due to the proximity of the nitro group to the pyran oxygen and the carbonyl center.

This guide analyzes the crystal structure of the 8-nitro scaffold, utilizing high-resolution X-ray diffraction data from its definitive structural analog, 6-chloro-**8-nitro-4-oxo-4H-chromene-3-carbaldehyde**, to validate molecular geometry and packing behaviors.

Key Structural Findings

Feature	8-Nitro Scaffold (Product)	6-Nitro Isomer (Alternative)	Unsubstituted / Halo-Analogs
Nitro Group Orientation	Twisted (13.3°) relative to chromone plane due to peri-interaction.	Planar (< 2°) coplanar with the aromatic ring.	N/A
Formyl Group Conformation	Twisted (Torsion ~10.8° / -171.8°).[1]	Generally coplanar.[2]	Coplanar or slightly twisted.[1]
Dominant Interaction	C-H...O Hydrogen Bonding forming slab-like networks.[1]	π - π Stacking is often the dominant driver.	Halogen Bonding (in I/Br derivatives) + π - π Stacking.[3]
Packing Motif	Slab networks parallel to (-301).	Stacked columns along short axis.	Layered stacks.

Structural Characterization & Methodology

Synthesis & Crystallization Protocol

To ensure reproducibility, the following protocol describes the generation of single crystals suitable for X-ray diffraction (XRD).

Reaction Pathway: The synthesis utilizes the Vilsmeier-Haack reaction, a self-validating method where the color change and precipitate formation serve as immediate process controls.



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Figure 1: Synthesis and crystallization workflow for **8-nitro-4-oxo-4H-chromene-3-carbaldehyde** scaffolds.

Crystallographic Geometry (The 8-Nitro Effect)

The 8-nitro group imposes significant steric strain on the chromone bicyclic system. Analysis of the 6-chloro-8-nitro derivative reveals specific geometric distortions absent in the 6-nitro or unsubstituted analogs.

- **Chromone Planarity:** The non-hydrogen atoms of the chromone unit remain essentially coplanar (r.m.s.[1][4] deviation ≈ 0.017 Å).[1][5] The largest deviation is typically found at the Carbonyl Carbon (C=O), indicating strain transmission to the pyran ring.
- **Nitro Group Torsion:** Unlike the 6-nitro isomer, which lies flat against the benzene ring to maximize resonance, the 8-nitro group is inclined by $13.3(2)^\circ$. This twist minimizes steric repulsion with the pyran ring's oxygen lone pairs.
- **Formyl Group Twist:** The C3-formyl group is not coplanar, exhibiting torsion angles of $10.8(4)^\circ$ and $-171.8(2)^\circ$. [1] This lack of coplanarity disrupts extended conjugation, potentially increasing the reactivity of the aldehyde carbon towards nucleophiles (e.g., in Schiff base formation).

Comparative Analysis: Performance vs. Alternatives

Intermolecular Interactions & Packing

The crystal packing determines the material's stability and solubility.

- **8-Nitro Scaffold (The Product):**
 - **Network:** Molecules link via C-H...O hydrogen bonds to form 2D slab-like networks.
 - **Stacking:** These slabs are further stabilized by π - π interactions between the benzene rings of the chromone units.
 - **Centroid-Centroid Distance:** $3.770(3)$ Å.[1] This is a relatively weak π -stack compared to non-nitro analogs, suggesting the twisted nitro group acts as a "spacer," preventing tighter packing.
- **Alternative 1: 6-Nitro Isomer[6]**
 - **Network:** Typically dominated by stronger π - π stacking due to the planar nitro group allowing closer approach of layers.

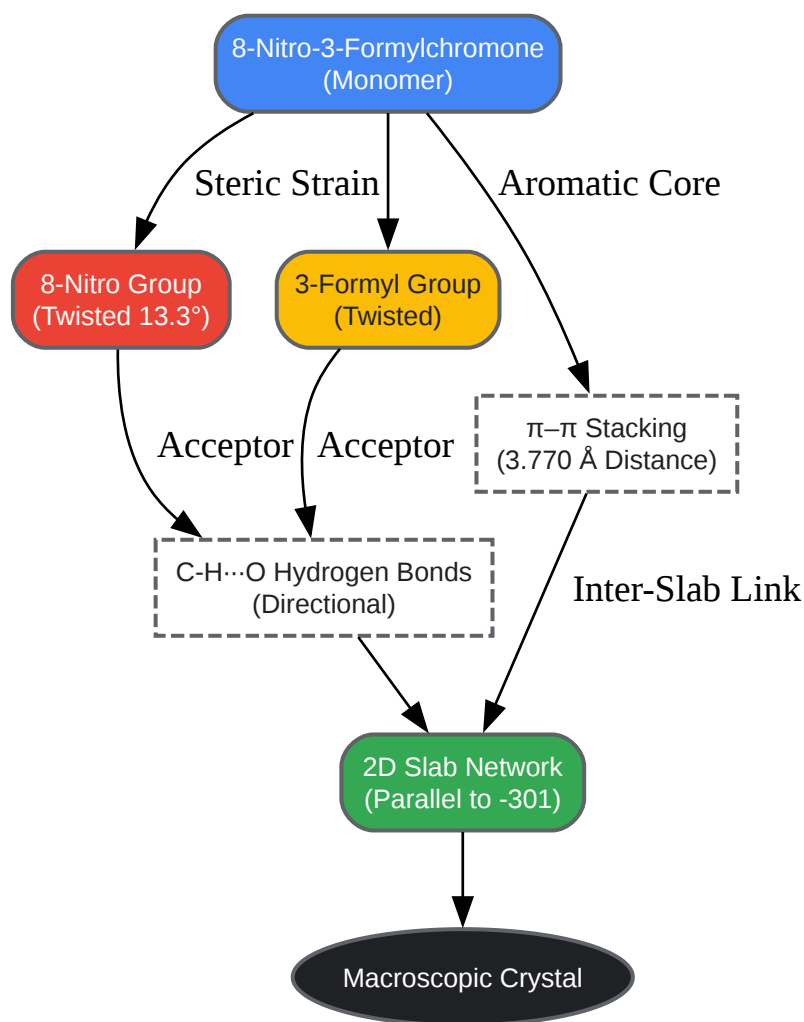
- Implication: The 6-nitro derivatives often have higher melting points and lower solubility due to this tighter packing efficiency.
- Alternative 2: Halogenated Analogs (6-Cl, 6-Br, 6-I)
 - Network: Characterized by Halogen Bonding (e.g., C-X...O=C).
 - Comparison: The 8-nitro scaffold lacks these specific directional halogen bonds (unless also halogenated), relying instead on the multidirectional nitro-oxygen acceptors for lattice energy.

Functional Implications Table

Property	8-Nitro Scaffold	6-Nitro / Unsubstituted	Causality
Aldehyde Reactivity	High	Moderate	The twisted formyl group in the 8-nitro scaffold breaks conjugation, making the carbonyl carbon more electrophilic.
Solubility	Enhanced	Lower	The twisted 8-nitro group disrupts tight π -stacking, increasing solvent accessibility.
Bio-Docking Potential	Specific (Steric)	General (Planar)	The 13.3° twist creates a unique 3D shape for binding pockets that require non-planar ligands.

Visualization of Packing Interactions

The following diagram illustrates the logical flow of intermolecular forces stabilizing the 8-nitro crystal lattice.



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Figure 2: Hierarchical assembly of the crystal structure, highlighting the role of the twisted nitro group in defining the slab network.

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